molecular formula C10H6ClNO2S B2924849 5-(5-Chlorothiophen-2-yl)pyridine-2-carboxylic acid CAS No. 1501549-15-0

5-(5-Chlorothiophen-2-yl)pyridine-2-carboxylic acid

Cat. No.: B2924849
CAS No.: 1501549-15-0
M. Wt: 239.67
InChI Key: UZZLUZVXTOVNGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Chlorothiophen-2-yl)pyridine-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated thiophene is then coupled with a pyridine derivative under conditions that facilitate the formation of the desired product. This often involves the use of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(5-Chlorothiophen-2-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in drug development, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

  • 5-(5-Bromothiophen-2-yl)pyridine-2-carboxylic acid
  • 5-(5-Methylthiophen-2-yl)pyridine-2-carboxylic acid
  • 5-(5-Fluorothiophen-2-yl)pyridine-2-carboxylic acid

Comparison:

Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-9-4-3-8(15-9)6-1-2-7(10(13)14)12-5-6/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZLUZVXTOVNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC=C(S2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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